2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone
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Overview
Description
2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone is a compound that belongs to the class of semicarbazones, which are derivatives formed by the condensation of semicarbazide with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(p-methoxyphenyl)semicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Furaldehyde: A precursor in the synthesis of 2-Furaldehyde, 4-(p-methoxyphenyl)semicarbazone.
4-(p-Methoxyphenyl)semicarbazide: Another precursor used in the synthesis.
Other Semicarbazones: Compounds like 2-Furaldehyde semicarbazone and 5-nitro-2-furaldehyde semicarbazone.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a methoxyphenyl group makes it particularly interesting for various applications in research and industry.
Properties
CAS No. |
119034-25-2 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-6-4-10(5-7-11)15-13(17)16-14-9-12-3-2-8-19-12/h2-9H,1H3,(H2,15,16,17)/b14-9+ |
InChI Key |
LMXIHZMRQLVEMU-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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